molecular formula C20H20FN3O2S B6521723 N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946203-14-1

N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6521723
CAS No.: 946203-14-1
M. Wt: 385.5 g/mol
InChI Key: WGLZKGYEKCBQKI-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a sulfur-containing acetamide derivative characterized by a fluorinated benzyl group at the acetamide nitrogen and a methoxybenzyl-substituted imidazole linked via a thioether group. Its structural uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its pharmacokinetic and pharmacodynamic properties. This compound belongs to a broader class of imidazole-based thioacetamides, which are explored for diverse biological activities, including kinase inhibition .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-26-18-5-3-2-4-16(18)13-24-11-10-22-20(24)27-14-19(25)23-12-15-6-8-17(21)9-7-15/h2-11H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLZKGYEKCBQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a fluorophenyl group, and a sulfanyl acetamide moiety, which contribute to its biological activity. Its structural formula can be represented as follows:

C17H18FN3OS\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{OS}

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to possess antibacterial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating promising antibacterial potential .

Microorganism MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

GABA-A Receptor Modulation

The compound's structural similarity to known GABA-A receptor modulators suggests potential activity in modulating this receptor's function. Research indicates that certain imidazole derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and providing a basis for further exploration of this compound in neurological applications .

Metabolic Stability and Hepatotoxicity

A comparative study involving human liver microsomes revealed that related compounds exhibited higher metabolic stability than traditional drugs like alpidem, which is known for its hepatotoxic effects. The tested imidazole derivatives maintained over 90% of their parent compound after incubation, highlighting their potential safety profile .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of a series of imidazole derivatives, including those structurally similar to this compound. The study found that these compounds effectively inhibited biofilm formation in MRSA strains, showcasing their potential in treating resistant infections .
  • GABA-A Receptor Interaction : Another study focused on the interaction of imidazole derivatives with the GABA-A receptor. It was found that specific substitutions at the phenyl ring significantly influenced receptor binding affinity and modulation efficacy, suggesting avenues for optimizing the compound's pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and research findings for compounds analogous to the target molecule:

Compound Name Acetamide N-Substituent Imidazole Substituents Sulfur Group Key Findings Source
Target Compound 4-Fluorobenzyl 1-(2-Methoxybenzyl) Sulfanyl Structural data unavailable; methoxy group may enhance lipophilicity and metabolic stability. N/A
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-Naphthyl 1-(4-Fluorophenyl) Sulfanyl Lacks methoxybenzyl group; naphthyl substituent may influence π-π stacking interactions.
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 4-Chlorophenyl 1-Methyl, 5-Phenyl Sulfanyl Chlorophenyl group increases electronegativity; phenyl at C5 may enhance target affinity.
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide 4-Fluorobenzyl 2-Nitro None Nitro group introduces strong electron-withdrawing effects; potential radiopharmaceutical use.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Pyridyl 4-(4-Fluorophenyl), 1-Methyl, 2-Sulfinyl Sulfinyl Chiral sulfoxide exhibits enantiomer-specific p38 MAP kinase inhibition; dihedral angle = 24.9° between imidazole and fluorophenyl rings.

Key Structural and Pharmacological Insights

Substituent Effects :

  • Fluorophenyl Groups : Present in the target compound and analogs, fluorine enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinases) .
  • Methoxy vs. Methyl : The 2-methoxybenzyl group in the target compound likely improves solubility compared to methyl or nitro substituents () .
  • Sulfur Oxidation State : Sulfanyl (thioether) groups (target, ) may act as prodrugs, metabolizing to sulfoxides or sulfones with distinct activities, as seen in ’s sulfinyl derivative .

Synthetic Pathways: The target compound’s synthesis may involve coupling 4-fluorobenzylamine with a thioimidazole intermediate, akin to methods using carbodiimides (e.g., CDI in ) .

Crystallographic Data :

  • ’s compound exhibits intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and a dihedral angle of 24.9° between imidazole and fluorophenyl rings, influencing conformation and packing . Similar interactions may govern the target’s solid-state properties.

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